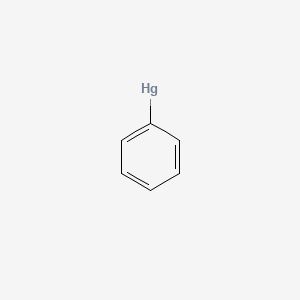
Phenylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmercury is an organomercury compound characterized by the presence of a phenyl group attached to a mercury atom. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound compounds, such as this compound acetate, have been utilized as preservatives, disinfectants, and fungicides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenylmercury compounds can be synthesized through several methods. One common route involves the reaction of phenylmagnesium bromide with mercuric chloride, resulting in the formation of this compound chloride. This compound can then be further reacted to produce other derivatives like this compound acetate.
Industrial Production Methods: In industrial settings, this compound compounds are often produced through the reaction of this compound chloride with acetic acid or other organic acids. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phenylmercury compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound hydroxide.
Reduction: Reduction reactions can convert this compound compounds back to elemental mercury and phenyl derivatives.
Substitution: this compound compounds can participate in substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are employed.
Substitution: Various nucleophiles, including halides and thiols, can be used under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound hydroxide, while reduction can produce elemental mercury and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenylmercury compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in organic synthesis and polymerization reactions.
Biology: Employed in studies of enzyme inhibition and protein interactions due to their ability to bind to thiol groups.
Medicine: Historically used as antiseptics and preservatives in pharmaceuticals, although their use has declined due to toxicity concerns.
Industry: Utilized in the production of fungicides, disinfectants, and as preservatives in paints and coatings.
Wirkmechanismus
Phenylmercury compounds exert their effects primarily through the interaction with thiol groups in proteins and enzymes. This interaction can inhibit enzyme activity and disrupt cellular processes. The binding of this compound to thiol groups is a key mechanism by which it exerts its toxic effects, leading to cellular damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Phenylmercury can be compared to other organomercury compounds such as methylmercury and ethylmercury:
Methylmercury: Known for its high toxicity and bioaccumulation in aquatic food chains. It is primarily a neurotoxin.
Ethylmercury: Used in vaccines as a preservative (thiomersal). It is less toxic than methylmercury and does not bioaccumulate to the same extent.
This compound: Unique in its applications as a fungicide and disinfectant. It has a different toxicity profile compared to methylmercury and ethylmercury, with specific uses in industrial and research settings.
This compound stands out due to its specific chemical properties and applications, particularly in industrial and research contexts where its reactivity and binding properties are advantageous.
Eigenschaften
CAS-Nummer |
16056-36-3 |
|---|---|
Molekularformel |
C6H5Hg |
Molekulargewicht |
277.70 g/mol |
IUPAC-Name |
phenylmercury |
InChI |
InChI=1S/C6H5.Hg/c1-2-4-6-5-3-1;/h1-5H; |
InChI-Schlüssel |
DCNLOVYDMCVNRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


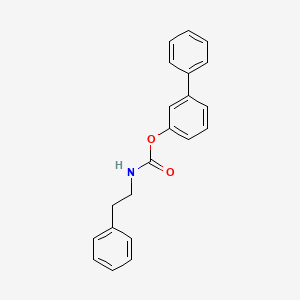
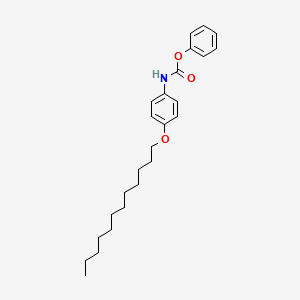
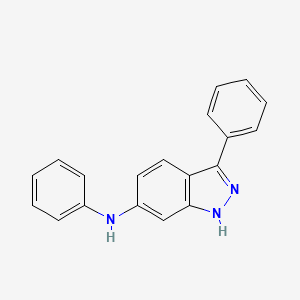

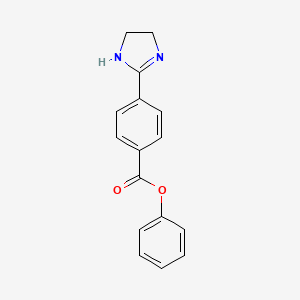
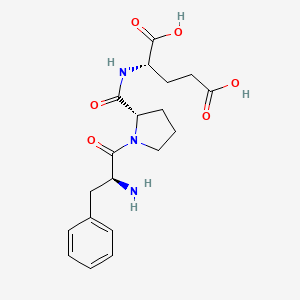
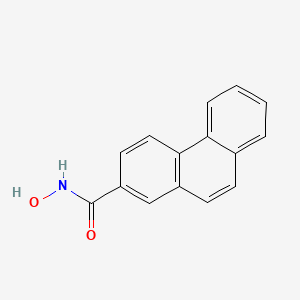
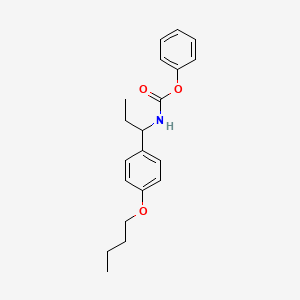
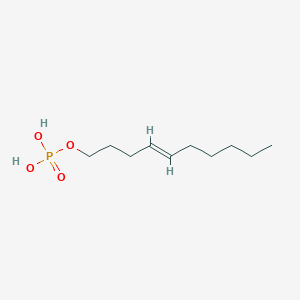

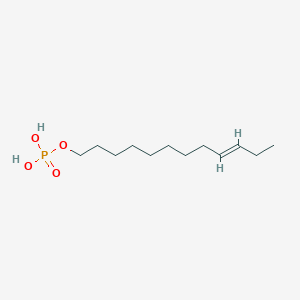
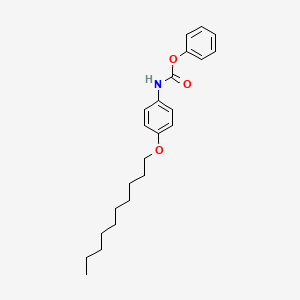
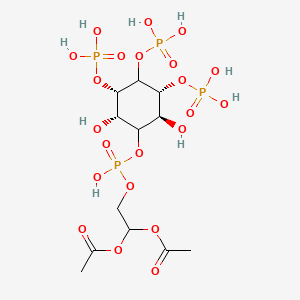
![2-hydroxy-3-(1-hydroxy-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-3-yl)-2H-furan-5-one](/img/structure/B10852665.png)
